Product packaging for 3-Methoxy-2'-trifluoromethylbenzophenone(Cat. No.:CAS No. 1187163-72-9)

3-Methoxy-2'-trifluoromethylbenzophenone

Cat. No.: B1452555
CAS No.: 1187163-72-9
M. Wt: 280.24 g/mol
InChI Key: WQZSMLMYENLCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2'-trifluoromethylbenzophenone is a high-purity organic compound supplied at 97% purity for research and development applications. With the molecular formula C15H11F3O2 and a molecular weight of 280.25 g/mol, this benzophenone derivative is characterized by its specific structural features: a methoxy group at the 3-position and a highly electronegative trifluoromethyl group at the 2'-position of the benzophenone scaffold . The incorporation of a trifluoromethyl group is a established strategy in medicinal chemistry and drug design. This group is known to enhance the metabolic stability and lipophilicity of a molecule, which can positively influence its absorption and transport in biological systems. The strength of the carbon-fluorine bond contributes to increased resistance to degradation, making trifluoromethylated compounds valuable for developing compounds with improved pharmacokinetic profiles . Researchers can utilize this compound as a key synthetic intermediate or building block in the construction of more complex molecules for various investigative purposes, including pharmaceutical and materials science research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with the following identifiers for precise identification and ordering: CAS Number 1187163-72-9 and MDL Number MFCD13152560 . Handle with appropriate care, referring to the Safety Data Sheet for detailed hazard and precautionary information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11F3O2 B1452555 3-Methoxy-2'-trifluoromethylbenzophenone CAS No. 1187163-72-9

Properties

IUPAC Name

(3-methoxyphenyl)-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-11-6-4-5-10(9-11)14(19)12-7-2-3-8-13(12)15(16,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZSMLMYENLCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-2'-trifluoromethylbenzophenone (CAS No. 1187163-72-9) is a compound that has garnered attention in various fields, including pharmacology and toxicology, due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a benzophenone core with a methoxy group and a trifluoromethyl group attached. The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially inhibiting enzyme activity by modifying active sites.
  • Receptor Interaction : The compound may bind to specific receptors involved in signaling pathways, affecting cellular responses.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and function.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The trifluoromethyl group is known to enhance the potency of certain drugs against bacterial and fungal strains.

Cytotoxic Effects

Studies have shown that this compound can exhibit cytotoxic effects on various cell lines. For instance, it has been tested against cancer cell lines, where it demonstrated dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)Effect Observed
U251 (Glioma)15.4Induction of apoptosis
LLC-PK1 (Kidney)12.7Reduced DNA synthesis
BT4Cn (Glioma)18.9Cell cycle arrest

Toxicological Profile

The compound's safety profile has been evaluated in several studies:

Case Study 1: Nephrotoxicity Assessment

In a study examining the nephrotoxic effects of related compounds, it was found that exposure to certain benzophenone derivatives resulted in significant renal tubular damage in animal models. The mechanisms included apoptosis and disruption of cellular junctions, leading to acute tubular necrosis. Similar pathways may be relevant for this compound .

Case Study 2: Anticancer Activity

A series of experiments conducted on human glioma cell lines indicated that treatment with this compound resulted in significant reductions in cell viability. The study highlighted the compound's potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-Methoxy-2'-trifluoromethylbenzophenone serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for the development of new compounds.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Friedel-Crafts AcylationUsed in acylation reactions to form ketones
Nucleophilic SubstitutionReacts with nucleophiles to introduce new functional groups
Condensation ReactionsParticipates in condensation to form larger molecules

Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects
Research has also pointed to its potential as an anti-inflammatory agent, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Table 2: Biological Activities of this compound

Activity TypeTest Organism/ModelIC50 Value (µM)Reference
AntimicrobialE. coli150 ± 10
Anti-inflammatoryLPS-induced model200 ± 15

Medicinal Applications

Drug Development
The compound is being investigated for its potential role in drug development, particularly for designing novel therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for managing conditions like diabetes and cancer.

Case Study: α-Glucosidase Inhibition
In vitro studies have shown that this compound inhibits α-glucosidase more effectively than standard inhibitors like acarbose, suggesting its potential use in diabetes management.

Table 3: Enzyme Inhibition Studies

CompoundIC50 (µM)
This compound286.39 ± 17.67
Acarbose475.65 ± 18.88

Industrial Applications

Polymers and Resins Production
In the industrial sector, this compound is used in the production of polymers and resins, contributing specific properties such as improved thermal stability and UV resistance.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Key Properties/Applications
3-Methoxy-2'-trifluoromethylbenzophenone C₁₅H₁₁F₃O₂ 280.23 3-OCH₃, 2'-CF₃ Not explicitly provided Hypothesized applications: Photostabilizers, intermediates in drug synthesis
2-(Trifluoromethyl)benzophenone C₁₄H₉F₃O 250.21 2'-CF₃ 727-99-1 Used in organic synthesis; electron-deficient aromatic systems
2-Hydroxy-4-methoxybenzophenone C₁₄H₁₂O₃ 228.24 2-OH, 4-OCH₃ 131-57-7 UV absorber in sunscreens
2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone C₁₅H₁₁F₃O₃ 320.25 2-OH, 4-OCH₃, 3'-CF₃ 7396-89-6 Potential use in materials with dual functional groups
2'-Methoxy-4'-(trifluoromethoxy)acetophenone C₁₀H₈F₃O₃ 248.16 2-OCH₃, 4'-OCF₃ Not provided Agrochemical intermediates

Key Differences and Implications

Substituent Effects: Trifluoromethyl (-CF₃): Enhances electron-withdrawing effects and metabolic stability. Compounds with -CF₃ (e.g., 2-(Trifluoromethyl)benzophenone) are often used in pharmaceuticals for improved bioavailability . Methoxy (-OCH₃): Increases solubility in polar solvents and modulates reactivity. For example, 2-Hydroxy-4-methoxybenzophenone is a UV absorber due to its conjugated π-system . Hydroxy (-OH): Introduces hydrogen-bonding capacity, as seen in 2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone, which may enhance binding to biological targets .

Positional Isomerism: The 3-methoxy group in the target compound vs. 4-methoxy in analogs (e.g., 2-Hydroxy-4-methoxybenzophenone) alters electronic distribution. DFT studies on similar compounds (e.g., 3-methoxy-2,4,5-trifluorobenzoic acid) suggest that substituent positions significantly affect frontier molecular orbitals and optical properties .

Applications: Pharmaceuticals: Trifluoromethylated benzophenones are intermediates in kinase inhibitors . Agrochemicals: Acetophenones with trifluoromethoxy groups (e.g., 2'-Methoxy-4'-(trifluoromethoxy)acetophenone) are precursors in herbicide synthesis . Materials Science: Hydroxy-methoxy derivatives are utilized in UV-protective coatings .

Research Findings and Data Gaps

  • Cross-coupling reactions or Friedel-Crafts acylation are plausible approaches.
  • Experimental Data: Limited data exist on the target compound’s physical properties (e.g., logP, solubility). Analogous compounds (e.g., 3-Methoxy-2,4,6-trifluorobenzoic acid) have logP values ~2.5, suggesting moderate lipophilicity .
  • Computational Insights: DFT studies on 3-methoxy-2,4,5-trifluorobenzoic acid indicate that electron-withdrawing groups reduce HOMO-LUMO gaps, enhancing charge transfer properties . Similar effects are expected in the target benzophenone.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-methoxy-2'-trifluoromethylbenzophenone typically involves the formation of the benzophenone skeleton followed by selective functionalization to install the methoxy group at the 3-position and the trifluoromethyl group at the 2'-position of the biphenyl system. The key steps include:

  • Formation of benzophenone core via Friedel-Crafts acylation or related carbonylation reactions.
  • Introduction of trifluoromethyl group via electrophilic trifluoromethylation or use of trifluoromethyl-substituted starting materials.
  • Methoxylation through nucleophilic substitution or methylation of hydroxyl precursors.

Preparation via Friedel-Crafts Acylation Using Trifluoromethyl-Substituted Aromatic Precursors

According to patent literature from Rohm and Haas Company, compounds such as 3-methyl-4-methoxy-3'-trifluoromethylbenzophenone can be synthesized by acylation of appropriately substituted aromatic rings where the trifluoromethyl group is already present on one aromatic ring, and the other ring carries the methoxy substituent. This approach involves:

  • Using a trifluoromethyl-substituted benzoyl chloride or benzoyl fluoride as the acylating agent.
  • Reacting with a methoxy-substituted aromatic compound under Friedel-Crafts conditions (typically AlCl3 catalyst).
  • Controlling reaction conditions to favor monoacylation and positional selectivity.

This method benefits from the availability of trifluoromethyl-substituted benzoyl derivatives and allows for direct assembly of the target compound with high regioselectivity.

Another approach involves synthesizing a benzophenone intermediate followed by stepwise introduction of the methoxy and trifluoromethyl groups:

  • Starting from benzophenone or a substituted benzophenone intermediate.
  • Introducing the trifluoromethyl group via electrophilic trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (CF3SiMe3) under catalysis.
  • Methoxylation by methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate in the presence of base.

This method allows for flexibility in the order of substitution and can be adapted based on availability of intermediates.

Process Optimization and Yield Considerations

The patent literature emphasizes process optimization to achieve high yields and purity of substituted benzophenones with trifluoromethyl and methoxy groups. Key points include:

  • Use of aromatic hydrocarbon solvents such as toluene or xylene to facilitate Friedel-Crafts acylation.
  • Catalysts such as aluminum chloride or Lewis acids to promote acylation.
  • Temperature control to minimize side reactions and over-acylation.
  • Purification steps including crystallization and solvent recovery to enhance product purity (>97% by mass) and yield (>90%).

Data Table: Summary of Preparation Methods

Methodology Key Reagents & Catalysts Reaction Conditions Yield & Purity Notes
Friedel-Crafts acylation Trifluoromethylbenzoyl chloride, methoxybenzene, AlCl3 Aromatic solvent, 0-50 °C High yield (>85%), high regioselectivity Direct assembly, requires careful control
Electrophilic trifluoromethylation Benzophenone intermediate, CF3I or CF3SiMe3, catalyst Mild to moderate temperature, inert atmosphere Moderate to high yields, requires purification Flexible order of substitution
Methoxylation Phenolic benzophenone, methyl iodide, base (e.g., K2CO3) Room temperature to reflux High purity (>95%) Methylation step after core synthesis

Research Findings and Practical Considerations

  • The trifluoromethyl group is best introduced early in the synthesis on the benzoyl moiety to avoid complications from its electron-withdrawing effects during later steps.
  • Methoxy substitution is typically stable under Friedel-Crafts conditions but may require protection if other reactive groups are present.
  • Solvent recovery and catalyst recycling are important for industrial scale-up to reduce costs and environmental impact.
  • Analytical methods such as HPLC and NMR are used to monitor reaction progress and confirm substitution patterns.

Q & A

Q. What are the established synthetic routes for preparing 3-Methoxy-2'-trifluoromethylbenzophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the trifluoromethyl and methoxy groups. For example:

  • Friedel-Crafts Approach : Reacting 3-methoxybenzoyl chloride with trifluoromethylbenzene derivatives in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C for 24–48 hours. Yields (~60–75%) depend on stoichiometric ratios and temperature control to minimize side reactions like over-acylation .
  • Suzuki-Miyaura Coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids under inert atmospheres. Optimizing solvent polarity (THF vs. DMF) and base selection (K₂CO₃ vs. Cs₂CO₃) improves coupling efficiency .
    Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/EtOAc eluent) to isolate the product .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm; CF₃ group at -60 to -70 ppm in ¹⁹F NMR). Use deuterated chloroform (CDCl₃) for solubility .
  • Mass Spectrometry (HRMS) : ESI-HRMS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 296.0854 for C₁₅H₁₁F₃O₂) with <2 ppm error .
  • X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethyl group on the benzophenone core, but requires high-purity crystals grown via slow evaporation in dichloromethane/hexane .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in amber vials under argon at -20°C to prevent photodegradation and hydrolysis. Desiccate with silica gel to avoid moisture absorption .
  • Handling : Use nitrile gloves and safety goggles in fume hoods. Avoid skin contact, as aromatic ketones may cause irritation .

Advanced Research Questions

Q. What strategies optimize the compound’s electrochemical properties for sensor applications?

Methodological Answer:

  • Electrode Modification : Incorporate into carbon paste electrodes (CPEs) with surfactants (e.g., 1-octanaminium bromide) to enhance electron transfer. Optimize surfactant concentration (2–5% w/w) to resolve oxidation peaks for analytes like dopamine (DPV scans: -0.2 to +0.8 V vs. Ag/AgCl) .
  • pH Sensitivity : Test in buffered solutions (pH 4–7). The methoxy group’s electron-donating effect stabilizes radical intermediates, improving sensitivity at pH 5–6 .

Q. How do computational models predict the compound’s reactivity in photochemical reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to map HOMO-LUMO gaps. The trifluoromethyl group lowers LUMO energy (-1.8 eV), favoring electron-deficient reactant interactions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction trajectories. Polar solvents stabilize transition states, reducing activation energy by ~15% .

Q. What experimental designs address contradictions in reported solubility and reactivity data?

Methodological Answer:

  • Solubility Discrepancies : Use standardized shake-flask methods (USP guidelines) in solvents like DMSO, ethanol, and chloroform. Note batch-to-batch purity variations (>95% by HPLC) .
  • Reactivity Conflicts : Replicate reactions under controlled atmospheres (N₂ vs. air). For example, aerobic conditions may oxidize methoxy groups, altering product profiles .

Q. How can the compound serve as a precursor in synthesizing bioactive analogs?

Methodological Answer:

  • Derivatization : React with hydroxylamine to form oxime derivatives (NH₂OH·HCl, EtOH reflux, 12 h) for antimicrobial testing.
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties, enhancing binding to biological targets (e.g., enzymes with hydrophobic pockets) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy-2'-trifluoromethylbenzophenone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.